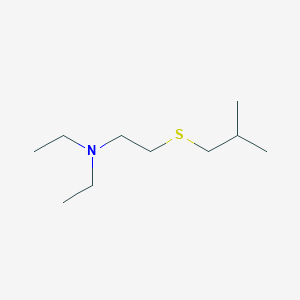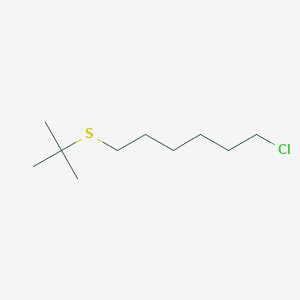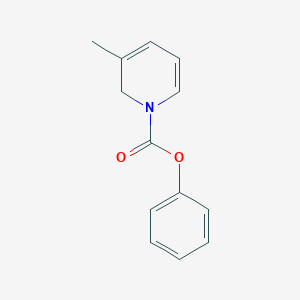
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from pyridinecarboxylic acid and is notable for its unique structure, which includes a pyridine ring, a carboxylic acid group, and a phenyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-pyridinecarboxylic acid, 3-methyl-, phenyl ester typically involves the esterification of 3-methylpyridine-2-carboxylic acid with phenol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and phenol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a nucleophile.
Reduction: Reducing agents such as LiAlH4, typically in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products:
Hydrolysis: 3-methylpyridine-2-carboxylic acid and phenol.
Reduction: 3-methylpyridine-2-methanol and phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1(2H)-pyridinecarboxylic acid, 3-methyl-, phenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyridine ring may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Methyl 3-pyridinecarboxylate: Similar structure but with a methyl ester group instead of a phenyl ester.
Ethyl 3-pyridinecarboxylate: Similar structure but with an ethyl ester group instead of a phenyl ester.
Phenyl 2-pyridinecarboxylate: Similar structure but with the ester group attached to the 2-position of the pyridine ring.
Uniqueness: 1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester is unique due to the presence of both a phenyl ester group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
113118-69-7 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
phenyl 3-methyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-11-6-5-9-14(10-11)13(15)16-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Clé InChI |
QQEUPKQEEYQNGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN(C1)C(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
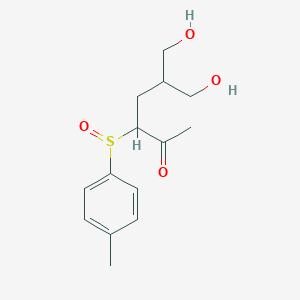

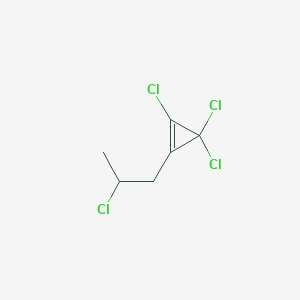
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
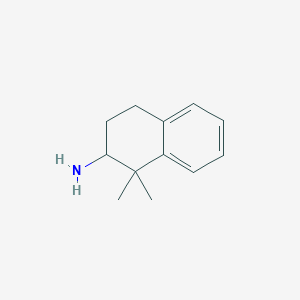
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
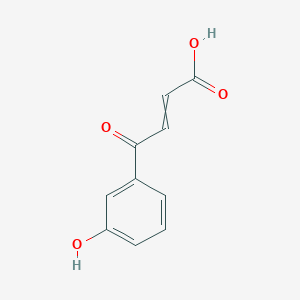
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
